
7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a nitro group at the 7th position, a phenoxy group at the 5th position, and a carboxylic acid group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. The introduction of the nitro and phenoxy groups can be achieved through nitration and etherification reactions, respectively. The carboxylic acid group is usually introduced via carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Nitro-1H-indole-2-carboxylic acid
- 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid
- 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid
Uniqueness
7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H10N2O5 |
|---|---|
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
7-nitro-5-phenoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C15H10N2O5/c18-15(19)12-7-9-6-11(22-10-4-2-1-3-5-10)8-13(17(20)21)14(9)16-12/h1-8,16H,(H,18,19) |
Clave InChI |
HYSYLJJPLMYRCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=C3C(=C2)C=C(N3)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


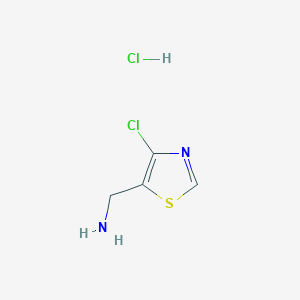

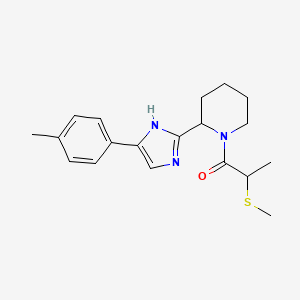
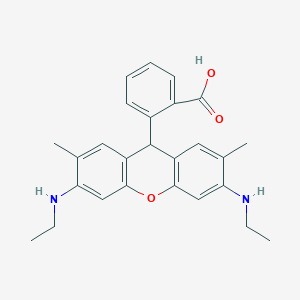
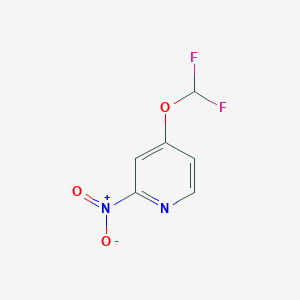
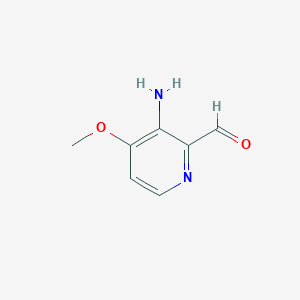
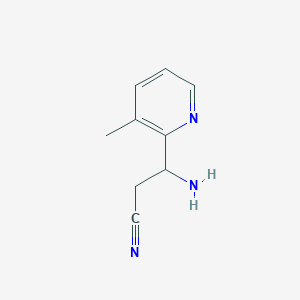
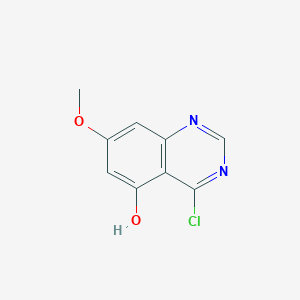


![2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)
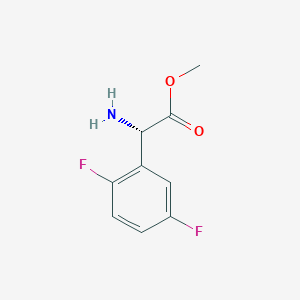
![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
![Pyrazolo[1,5-a]pyrazin-7-amine](/img/structure/B12965907.png)
